5'-Thymidylic acid, disodium salt

Übersicht

Beschreibung

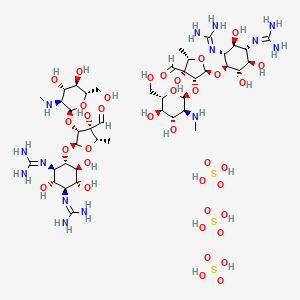

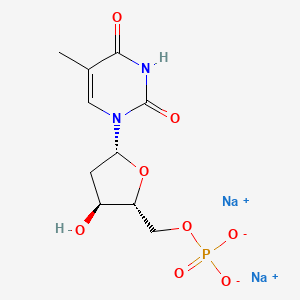

5’-Thymidylic acid, disodium salt, also known as Thymidine-5’-monophosphate disodium salt, is a paramount biomedical compound . It plays the role of a nucleotide analog . The molecular formula is C10H13N2Na2O8P and the molecular weight is 366.17 g/mol .

Synthesis Analysis

5’-Thymidylic acid (dTMP) is formed via methylation of dUMP by thymidylate synthase . It is further phosphorylated by thymidine kinase (TK) to form dTDP during nucleic acid synthesis .Molecular Structure Analysis

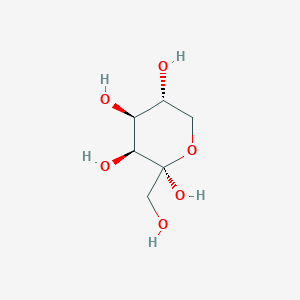

The IUPAC name of 5’-Thymidylic acid, disodium salt is disodium; [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis

Thymidine monophosphate (TMP), also known as thymidylic acid, is a nucleotide that is used as a monomer in DNA . It is an ester of phosphoric acid with the nucleoside thymidine . TMP consists of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine .Physical And Chemical Properties Analysis

The molecular formula of 5’-Thymidylic acid, disodium salt is C10H13N2Na2O8P . The molecular weight is 366.17 g/mol . The compound is a crystalline solid .Wissenschaftliche Forschungsanwendungen

Standard for Metabolite Quantification

5’-Thymidylic Acid Disodium Salt has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) . This application is crucial in biomedical research, particularly in the study of metabolic pathways and disease biomarkers.

Cell Growth Studies

The compound has been used as a single deoxy-mononucleotide to test its effect on the cell growth of human malignant intestinal CaCo-2 cells and normal rat intestinal cell line IEC-6 cells . This helps in understanding the role of nucleotides in cellular processes and could potentially lead to the development of new therapeutic strategies.

Inhibitor of Viral DNA Replication

5’-Thymidylic acid, disodium salt is a paramount biomedical compound, playing the role of a nucleotide analog. It exerts its inhibitory prowess on viral DNA replication, thereby impeding the rampant multiplication of the virus . This property makes it a potential candidate for antiviral drug development.

Enzyme Studies

The compound is involved in the de novo synthesis from deoxyuridine monophosphate (dUMP), a process catalyzed by the enzyme thymidylate synthase . Studying this process can provide insights into the enzymatic mechanisms and the regulation of DNA synthesis.

Isotopic Labeling

Thymidine-5’-monophosphate disodium salt can be isotopically labeled, as seen with Thymidine-13C10, 15N2 5’-monophosphate disodium salt . Isotopic labeling is a technique used to track the passage of an isotope, an atom with a detectable signal, through a reaction, metabolic pathway, or cell. This can be useful in a variety of research applications, including NMR studies, mass spectrometry, and drug metabolism studies.

Comparative Studies

The compound can be used in comparative studies with other nucleotides and their respective salts . This can provide valuable information about the similarities and differences in their properties and applications, contributing to a broader understanding of nucleotide biochemistry.

Wirkmechanismus

Target of Action

5’-Thymidylic Acid Disodium Salt, also known as Thymidine-5’-Monophosphate Disodium Salt, primarily targets several enzymes including Thymidylate kinase and Thymidylate synthase . These enzymes play crucial roles in DNA synthesis and cellular growth .

Mode of Action

The compound interacts with its targets by serving as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), an essential step in DNA synthesis .

Biochemical Pathways

5’-Thymidylic Acid Disodium Salt is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is essential for DNA synthesis and cellular growth . The compound has a broad specificity for nucleoside triphosphates, being highly active with ATP or dATP as phosphate donors .

Pharmacokinetics

It’s known that the compound has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (lc/ms) .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in DNA synthesis. By serving as a substrate for key enzymes in the DNA synthesis pathway, it contributes to cellular growth and proliferation .

Safety and Hazards

Zukünftige Richtungen

The distribution pattern of the TPAN content and level of the individual nucleotides were significantly different among the selected regions . This result showed that TPAN better reflects the level of total potential nucleosides in Chinese breast milk rather than 5’-MNT in free form . In addition, results revealed a large variation of TPAN levels in Chinese breast milk across six regions, so that the median value may not be the optimal fortification level of TPAN for Chinese infant populations .

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Thymidylic acid, disodium salt | |

CAS RN |

33430-62-5, 75652-49-2 | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5'-monophosphate sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.